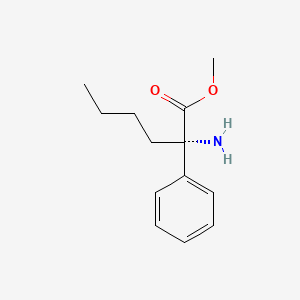
2-Nitro-2-butene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-2-butene is an organic compound with the molecular formula C4H7NO2 It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Nitro-2-butene can be synthesized through the nitration of 2-butene. The process typically involves the reaction of 2-butene with nitric acid under controlled conditions. The reaction is exothermic and requires careful temperature regulation to prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous nitration of 2-butene using a mixture of nitric acid and sulfuric acid. The reaction is carried out in a nitration reactor, followed by separation and purification steps to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including nitro alcohols and nitro ketones.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst, or chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Oxidation: Nitro alcohols, nitro ketones.
Reduction: Amino butenes.
Substitution: Various substituted butenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Nitro-2-butene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studies have explored its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to evaluate its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2-Nitro-2-butene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, affecting their function. The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro group, which can stabilize transition states and intermediates in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
2-Nitropropene: Another nitroalkene with similar reactivity but a different carbon backbone.
2-Nitro-1-butene: A structural isomer with the nitro group attached to a different position on the butene chain.
1-Nitro-2-butene: Another isomer with distinct chemical properties.
Uniqueness: 2-Nitro-2-butene is unique due to its specific structural arrangement, which influences its reactivity and the types of reactions it can undergo. Its position of the nitro group on the butene backbone makes it a valuable intermediate in organic synthesis, offering distinct advantages over its isomers in certain applications.
Eigenschaften
CAS-Nummer |
27748-48-7 |
|---|---|
Molekularformel |
C4H7NO2 |
Molekulargewicht |
101.10 g/mol |
IUPAC-Name |
(E)-2-nitrobut-2-ene |
InChI |
InChI=1S/C4H7NO2/c1-3-4(2)5(6)7/h3H,1-2H3/b4-3+ |
InChI-Schlüssel |
DAHZYRVPEHDLPG-ONEGZZNKSA-N |
Isomerische SMILES |
C/C=C(\C)/[N+](=O)[O-] |
Kanonische SMILES |
CC=C(C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Methylenebis[4-methyl-6-(2-methylbutan-2-yl)phenol]](/img/structure/B14748101.png)
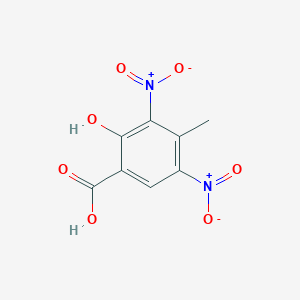
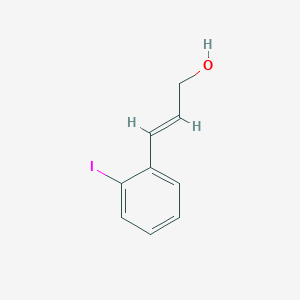
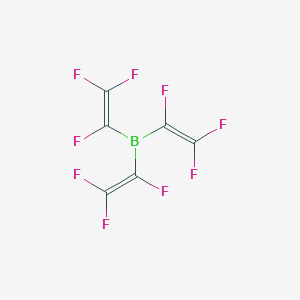
![1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene](/img/structure/B14748123.png)
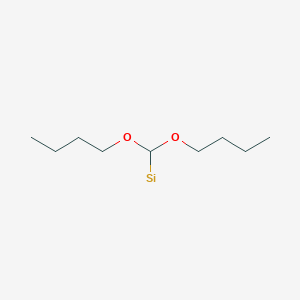

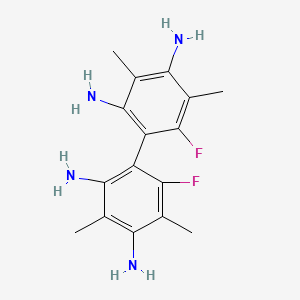
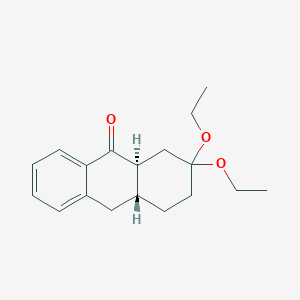

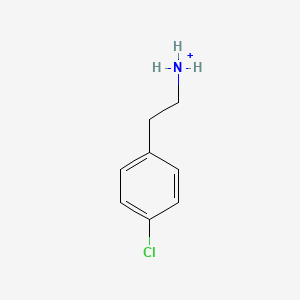
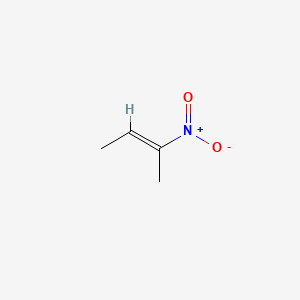
![1-[2-(5-amino-2,4-dichloro-6-methyl-3-pyridyl)-4,5-dihydroimidazol-1-yl]ethanone;1-(2-((4,6-Dichloro-2-methylpyrimidin-5-yl)amino)-4,5-dihydro-1H-imidazol-1-yl)ethanone](/img/structure/B14748182.png)
